1-(4-Nitrobenzoyl)piperazine hydrochloride
Overview
Description
1-(4-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClN₃O₃ and a molecular weight of 271.7 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring, which is further stabilized by the addition of hydrochloride.
Mechanism of Action
Target of Action
It’s worth noting that piperazine compounds, which 1-(4-nitrobenzoyl)piperazine hydrochloride is a derivative of, are known to act as gaba receptor agonists .
Mode of Action
Piperazine compounds, in general, are known to bind directly and selectively to muscle membrane gaba receptors, causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Result of Action
Based on the mode of action of piperazine compounds, it can be inferred that the compound may cause hyperpolarization of nerve endings, leading to paralysis of certain organisms .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway . This suggests that 1-(4-Nitrobenzoyl)piperazine hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown long-term stability and significant cell growth inhibitory activity over time .
Preparation Methods
The synthesis of 1-(4-Nitrobenzoyl)piperazine hydrochloride typically involves the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(4-Nitrobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitrobenzoyl)piperazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-(4-Nitrobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzoyl)piperazine: Similar structure but with a chlorobenzoyl group instead of a nitrobenzoyl group.
1-(4-Fluorobenzoyl)piperazine: Contains a fluorobenzoyl group, which affects its chemical and biological properties differently.
1-(4-Methylbenzoyl)piperazine: Features a methylbenzoyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
(4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17;/h1-4,12H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDUQVWZTNSTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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